![molecular formula C13H19N B2962311 2,2-Dimethyl-3-(p-tolyl)pyrrolidine CAS No. 1250894-58-6](/img/structure/B2962311.png)
2,2-Dimethyl-3-(p-tolyl)pyrrolidine
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Overview
Description
“2,2-Dimethyl-3-(p-tolyl)pyrrolidine” is a chemical compound with the molecular formula C13H19N. It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
Pyrrolidine derivatives, including “2,2-Dimethyl-3-(p-tolyl)pyrrolidine”, are synthesized using various strategies . These strategies include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(p-tolyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes two methyl groups and a p-tolyl group.Scientific Research Applications
Inverse Agonists Synthesis
In drug discovery, particularly for autoimmune diseases, 2,2-Dimethyl-3-(p-tolyl)pyrrolidine derivatives have been shown to be beneficial as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis, where it helps create chiral molecules with desired configurations. This is particularly important in the production of enantiomerically pure pharmaceuticals .
Bioactive Molecule Development
It serves as a scaffold for bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. This includes a variety of structures such as pyrrolizines, pyrrolidine-2-one, and prolinol .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2,2-Dimethyl-3-(p-tolyl)pyrrolidine as well.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
properties
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQQNZKSNZVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(p-tolyl)pyrrolidine |
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